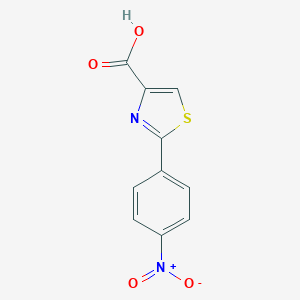

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

説明

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that have a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a nitrophenyl group, which consists of a benzene ring with a carbon bearing a nitro group .

科学的研究の応用

-

Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane

- Application : The compound is synthesized using a SO3H-functionalized ionic liquid catalyst in Pickering-emulsion-based packed-bed microreactors .

- Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles . This was used for the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane in a packed-bed microreactor .

- Results : The process exhibited high reaction activity and product selectivity . The synthesis resulted in a higher yield (90%) compared to other methods .

-

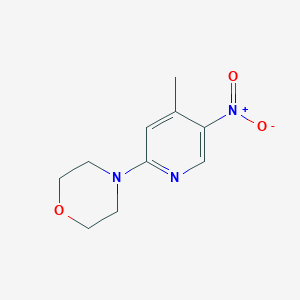

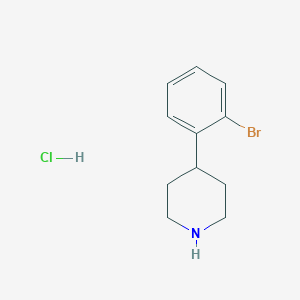

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Application : The derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide are studied for their pharmacological activities .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : The compounds showed promising antimicrobial activity and were found to be active against breast cancer cell line .

-

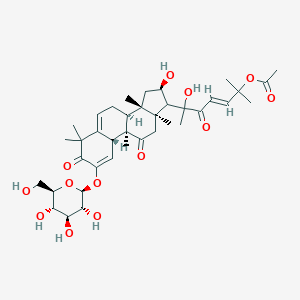

Biological Potential of Indole Derivatives

- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . The biological activities are then tested using appropriate in vitro and in vivo models .

- Results : Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

-

Synthesis of 4-Nitrophenyl Acetate

- Application : 4-Nitrophenyl acetate is a compound used in various chemical reactions as a reagent .

- Method : The synthesis of 4-Nitrophenyl acetate involves the reaction of acetic acid with 4-nitrophenol .

- Results : The product, 4-Nitrophenyl acetate, is a versatile reagent used in the synthesis of various organic compounds .

-

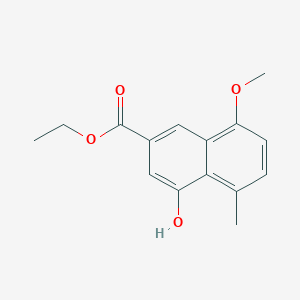

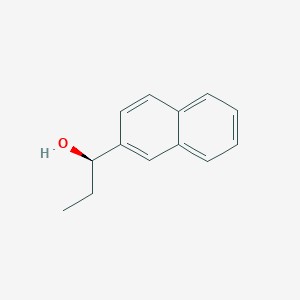

Synthesis of 2-Naphthol Derivatives

- Application : 2-Naphthol, a homologue of phenol, is a valuable precursor for the synthesis of diverse heterocyclic compounds .

- Method : The synthesis of 2-Naphthol derivatives involves various organic synthesis techniques .

- Results : The synthesized 2-Naphthol derivatives have been used in various fields due to their diverse chemical properties .

特性

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVCOHAMYOJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363044 | |

| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

17228-97-6 | |

| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)